

Automated Nucleic Acid Purification Using the Maxwell RSC System: Application Notes and Protocols

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Compound of Interest

Compound Name: *Promega*
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Introduction

The Maxwell® Rapid Sample Concentrator (RSC) Instrument provides an automated platform for the efficient purification of nucleic acids from a variety of sample types.^{[1][2][3]} This system utilizes a magnetic particle-based purification method, minimizing hands-on time and ensuring high-quality DNA and RNA suitable for a wide range of downstream applications such as PCR, qPCR, and next-generation sequencing.^{[1][4][5]} The instrument, controlled by an intuitive tablet interface, processes up to 16 samples simultaneously, with run times typically ranging from 25 to 60 minutes.^{[2][3][5]} The Maxwell® RSC employs pre-filled reagent cartridges specific to the sample type and nucleic acid to be isolated, simplifying setup and reducing the risk of cross-contamination.^{[1][5]}

The core of the Maxwell® RSC's purification technology lies in its use of paramagnetic particles.^{[1][6]} The instrument is a magnetic particle mover, not a liquid handler, which reduces the risk of clogs and splashing.^[5] For DNA purification from tissue, a silica-based paramagnetic particle, the MagneSil® particle, is used to optimize the capture, washing, and elution of genomic DNA.^{[7][8]} For blood DNA purification, a cellulose-based paramagnetic particle, the MagnaCel™ particle, offers a high binding capacity, resulting in cleaner and more concentrated DNA eluates.^[6]

Performance Data

The Maxwell® RSC system consistently delivers high yields and purity of nucleic acids from various sample types. The following tables summarize representative data for DNA purification from whole blood and cord blood.

Table 1: Comparison of DNA Purification from Whole Blood using Maxwell® RSC and QIAcube®

Parameter	Maxwell® RSC Blood DNA Kit	QIAamp® DNA Blood Mini Kit (on QIAcube®)
Input Volume	300 µl	200 µl
Elution Volume	50 µl	200 µl
DNA Yield per 100µl Input	Consistently higher recovery	Lower recovery
A260/A280 Ratio	≥ 1.8	≥ 1.8
A260/A230 Ratio	More consistent and higher ratios	Less consistent ratios

Data adapted from a comparative study, demonstrating the efficiency of the Maxwell® RSC system. The Maxwell® RSC provides higher DNA concentrations and yields with greater consistency in purity ratios compared to the QIAamp® method on the QIAcube®. [9]

Table 2: DNA Yield and Purity from Cord Blood Samples using Maxwell® RSC

Sample Source	DNA Yield (ng/µl)	Total Average Yield (µg)	A260/A280 Ratio
Cord Blood Segments (n=6)	130 - 477	34	1.8 - 2.0
Red Cell Fractions (n=3)	424 - 715	50	1.8 - 2.0

Data from a study evaluating the Maxwell® RSC for DNA extraction from cord blood, indicating high-quality DNA suitable for HLA typing.[[10](#)]

Experimental Protocols

The following are detailed protocols for nucleic acid purification from common sample types using the Maxwell® RSC instrument and associated kits.

Protocol 1: Genomic DNA Purification from Whole Blood

This protocol outlines the use of the Maxwell® RSC Blood DNA Kit for the automated purification of genomic DNA from up to 300 μ l of whole blood.[[4](#)][[6](#)]

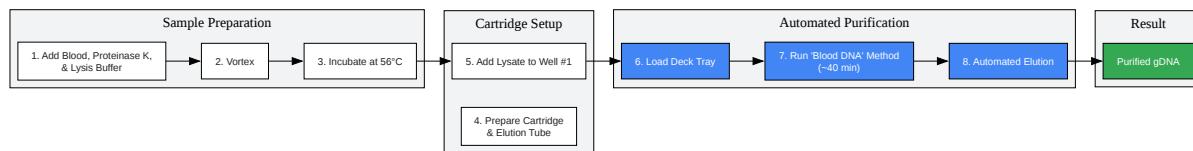
Materials:

- Maxwell® RSC Blood DNA Kit (Cat.# AS1770)
- Maxwell® RSC Instrument (Cat.# AS4500)
- 1.5ml microcentrifuge tubes
- Pipettors and pipette tips
- Vortex mixer
- Heating block set to 56°C

Methodology:

- Sample Pre-processing:
 - Add 30 μ l of Proteinase K (PK) Solution to a 1.5ml microcentrifuge tube.
 - Add up to 300 μ l of whole blood to the tube.
 - Add 300 μ l of Lysis Buffer to the tube.
 - Vortex for 10 seconds to mix.

- Incubate at 56°C for 20 minutes in a heating block.[6]
- Cartridge Preparation:
 - Place the Maxwell® RSC cartridges in the deck tray.
 - Carefully peel back the seal from the top of the cartridges.
 - Place a plunger in well #8 of each cartridge.
 - Add 50µl of Elution Buffer to the bottom of each elution tube and place them in the front of the deck tray.[6]
- Instrument Setup and Run:
 - Transfer the entire lysate from the pre-processing step to well #1 of the cartridge.[6]
 - Turn on the Maxwell® RSC Instrument and the Tablet PC.
 - Start the Maxwell® RSC software.
 - Select the "Blood DNA" method.
 - Load the deck tray into the instrument.
 - Follow the on-screen prompts to start the purification run. The automated process takes approximately 40 minutes.[4][6]
- Post-Purification:
 - Once the run is complete, the instrument door will open.
 - Carefully remove the elution tubes containing the purified gDNA.
 - The purified DNA is ready for downstream applications.



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Genomic DNA Purification from Blood Workflow

Protocol 2: Genomic DNA Purification from Mammalian Tissue

This protocol details the use of the Maxwell® RSC Tissue DNA Kit for the automated purification of genomic DNA from up to 50mg of tissue.[\[7\]](#)[\[8\]](#)[\[11\]](#)

Materials:

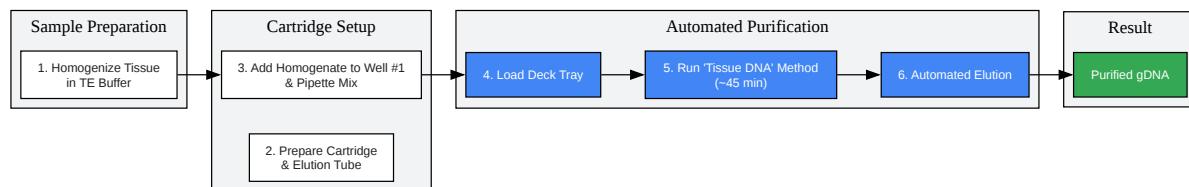
- Maxwell® RSC Tissue DNA Kit (Cat.# AS1610)
- Maxwell® RSC Instrument (Cat.# AS4500)
- Tissue homogenizer (e.g., Potter-Elvehjem pestle)
- 1.5ml microcentrifuge tubes
- Pipettors and pipette tips
- (Optional) RNase A Solution (4mg/ml)

Methodology:

- Tissue Homogenization:

- Weigh up to 50mg of tissue and place it in a 1.5ml tube.
- Add 80µl of TE buffer.
- (Optional) Add 20µl of RNase A Solution.
- Thoroughly homogenize the tissue using a pestle until no visible pieces remain.[\[7\]](#)
- Cartridge Preparation:
 - Place the Maxwell® RSC cartridges in the deck tray.
 - Carefully peel back the seal from the top of the cartridges.
 - Place a plunger in well #8 of each cartridge.
 - Add 100µl of Elution Buffer to the bottom of each elution tube and place them in the front of the deck tray.[\[7\]](#)
- Instrument Setup and Run:
 - Transfer the entire tissue homogenate to well #1 of the cartridge.
 - Pipette mix the homogenate with the lysis buffer in well #1 about 10 times.[\[7\]](#)
 - Turn on the Maxwell® RSC Instrument and the Tablet PC.
 - Start the Maxwell® RSC software.
 - Select the "Tissue DNA" method.
 - Load the deck tray into the instrument.
 - Follow the on-screen prompts to start the purification run. The automated process takes approximately 40-45 minutes.[\[8\]\[11\]](#)
- Post-Purification:
 - After the run, remove the elution tubes containing the purified gDNA.

- The DNA is ready for downstream analysis.



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Genomic DNA Purification from Tissue Workflow

Protocol 3: Total RNA Purification from Cultured Cells

This protocol describes the use of the Maxwell® RSC simplyRNA Cells Kit for the automated purification of total RNA from cultured cells.

Materials:

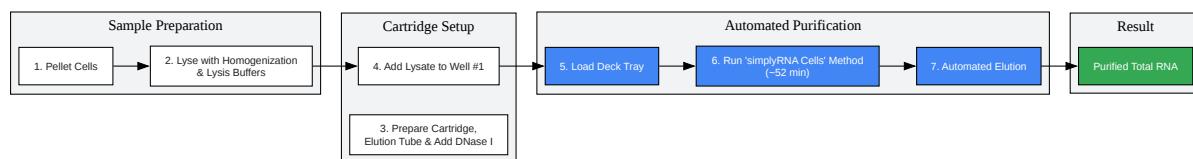
- Maxwell® RSC simplyRNA Cells Kit
- Maxwell® RSC Instrument
- Nuclease-free microcentrifuge tubes
- Pipettors and nuclease-free pipette tips
- Vortex mixer
- 1-Thioglycerol/Homogenization Solution (chilled)
- DNase I Solution

Methodology:

- Cell Lysis:
 - Pellet cultured cells by centrifugation (e.g., 300 x g for 3 minutes).
 - Remove the supernatant.
 - Add 200 μ l of chilled 1-Thioglycerol/Homogenization Solution to the cell pellet and vortex until the pellet is dispersed and cells are lysed.[12]
 - Add 200 μ l of Lysis Buffer and vortex vigorously for 15 seconds.[12]
- Cartridge Preparation:
 - Place the Maxwell® RSC cartridges in the deck tray.
 - Carefully peel back the seal.
 - Add 5 μ l of DNase I Solution to well #4 of each cartridge.[12]
 - Place a plunger in well #8 of each cartridge.
 - Add 50 μ l of Nuclease-Free Water to the bottom of each elution tube and place them in the front of the deck tray.[12]
- Instrument Setup and Run:
 - Transfer the entire 400 μ l of cell lysate to well #1 of the cartridge.[12]
 - Turn on the Maxwell® RSC Instrument and the Tablet PC.
 - Start the Maxwell® RSC software.
 - Select the "simplyRNA Cells" method.
 - Load the deck tray into the instrument.
 - Follow the on-screen prompts to begin the run. The automated process takes approximately 52 minutes.[12]

- Post-Purification:

- Once the run is complete, remove the elution tubes containing the purified total RNA.
- Store the RNA at -80°C.



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Total RNA Purification from Cells Workflow

Conclusion

The **Promega Maxwell® RSC** instrument offers a reliable and efficient solution for automated nucleic acid purification. Its user-friendly interface, pre-filled cartridges, and robust performance make it an invaluable tool for researchers in various fields. The system consistently provides high-quality, purified nucleic acids that are suitable for demanding downstream applications, thereby streamlining laboratory workflows and enhancing productivity. For a wider range of sample types and specific applications, a comprehensive library of over 130 application notes is available.^[5]

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